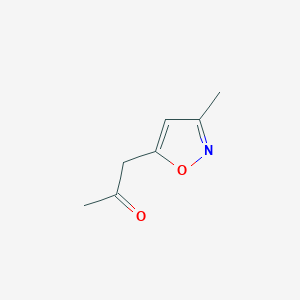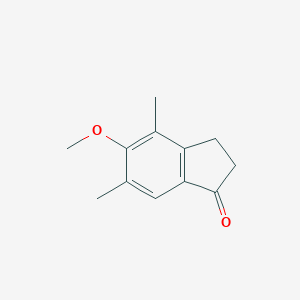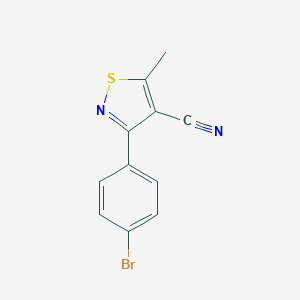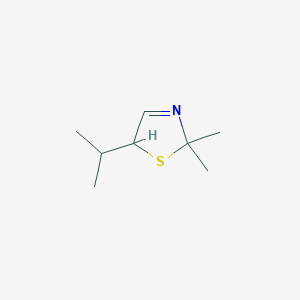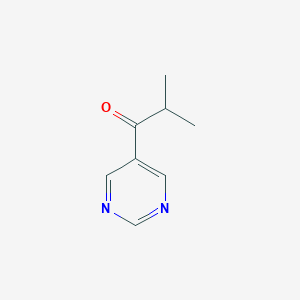
2-Methyl-1-pyrimidin-5-ylpropan-1-one
概要
説明
2-Methyl-1-pyrimidin-5-ylpropan-1-one, also known as MPP, is a chemical compound that has gained attention in the scientific community due to its potential applications in research. MPP is a pyrimidine derivative that has been synthesized using various methods, and its mechanism of action and biochemical and physiological effects have been studied extensively.
科学的研究の応用
2-Methyl-1-pyrimidin-5-ylpropan-1-one has been used in various scientific research applications, including the study of the central nervous system. 2-Methyl-1-pyrimidin-5-ylpropan-1-one has been shown to inhibit the uptake of dopamine and norepinephrine, which makes it a potential candidate for the treatment of Parkinson's disease. 2-Methyl-1-pyrimidin-5-ylpropan-1-one has also been used as a fluorescent probe for the detection of nucleic acids and proteins. In addition, 2-Methyl-1-pyrimidin-5-ylpropan-1-one has been used as a precursor for the synthesis of other pyrimidine derivatives.
作用機序
2-Methyl-1-pyrimidin-5-ylpropan-1-one inhibits the uptake of dopamine and norepinephrine by binding to the transporters responsible for their uptake. This results in an increase in the concentration of these neurotransmitters in the synaptic cleft, leading to increased stimulation of the postsynaptic receptors. 2-Methyl-1-pyrimidin-5-ylpropan-1-one has also been shown to inhibit the activity of monoamine oxidase, an enzyme responsible for the breakdown of dopamine and norepinephrine.
Biochemical and Physiological Effects:
2-Methyl-1-pyrimidin-5-ylpropan-1-one has been shown to have both biochemical and physiological effects. Biochemically, 2-Methyl-1-pyrimidin-5-ylpropan-1-one inhibits the uptake of dopamine and norepinephrine, leading to an increase in their concentration in the synaptic cleft. Physiologically, 2-Methyl-1-pyrimidin-5-ylpropan-1-one has been shown to cause neurotoxicity in dopaminergic neurons, leading to the degeneration of these neurons. This has been observed in animal studies, where the administration of 2-Methyl-1-pyrimidin-5-ylpropan-1-one has resulted in Parkinson's disease-like symptoms.
実験室実験の利点と制限
2-Methyl-1-pyrimidin-5-ylpropan-1-one has several advantages for use in lab experiments. It is a relatively simple compound to synthesize, and it has a high purity yield. 2-Methyl-1-pyrimidin-5-ylpropan-1-one is also a potent inhibitor of dopamine and norepinephrine uptake, making it a useful tool for the study of the central nervous system. However, 2-Methyl-1-pyrimidin-5-ylpropan-1-one has several limitations. It is highly toxic and can cause neurotoxicity in dopaminergic neurons, making it unsuitable for use in in vivo studies. 2-Methyl-1-pyrimidin-5-ylpropan-1-one is also highly reactive and can undergo oxidation, which can lead to the formation of reactive oxygen species.
将来の方向性
There are several future directions for the study of 2-Methyl-1-pyrimidin-5-ylpropan-1-one. One direction is the development of 2-Methyl-1-pyrimidin-5-ylpropan-1-one analogs that have less toxicity and greater selectivity for dopamine and norepinephrine transporters. Another direction is the use of 2-Methyl-1-pyrimidin-5-ylpropan-1-one as a fluorescent probe for the detection of nucleic acids and proteins. Finally, the study of the biochemical and physiological effects of 2-Methyl-1-pyrimidin-5-ylpropan-1-one on other neurotransmitter systems, such as serotonin and acetylcholine, could provide further insights into its mechanism of action.
特性
CAS番号 |
103686-54-0 |
|---|---|
製品名 |
2-Methyl-1-pyrimidin-5-ylpropan-1-one |
分子式 |
C8H10N2O |
分子量 |
150.18 g/mol |
IUPAC名 |
2-methyl-1-pyrimidin-5-ylpropan-1-one |
InChI |
InChI=1S/C8H10N2O/c1-6(2)8(11)7-3-9-5-10-4-7/h3-6H,1-2H3 |
InChIキー |
CMQIVPYWPYSREO-UHFFFAOYSA-N |
SMILES |
CC(C)C(=O)C1=CN=CN=C1 |
正規SMILES |
CC(C)C(=O)C1=CN=CN=C1 |
同義語 |
1-Propanone, 2-methyl-1-(5-pyrimidinyl)- (9CI) |
製品の起源 |
United States |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


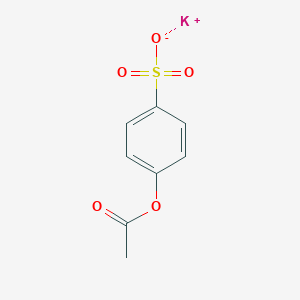
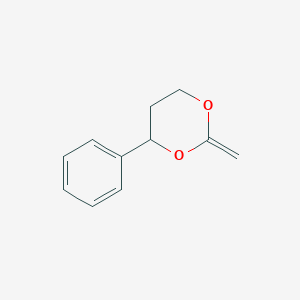
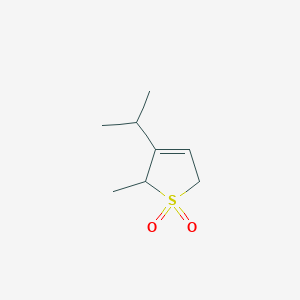
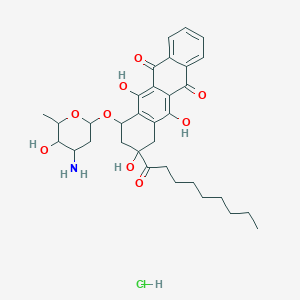

![1-Azabicyclo[2.2.2]octan-3-yl 2-cyclopentyl-2-hydroxyhex-3-ynoate](/img/structure/B26019.png)
